Cas no 1216545-76-4 ((2-Isopropoxyphenyl)methanamine hydrochloride)

(2-Isopropoxyphenyl)methanamine hydrochloride is a chemically stable amine derivative with a molecular formula of C₁₀H₁₆ClNO. This compound features an isopropoxy-substituted phenyl ring coupled with a primary amine group, rendered as its hydrochloride salt for enhanced solubility and handling. Its structural properties make it a valuable intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The hydrochloride form ensures improved crystallinity and storage stability. The isopropoxy group contributes to moderate lipophilicity, facilitating its use in reactions requiring balanced polarity. This compound is typically employed in the development of bioactive molecules, where its amine functionality allows for further derivatization under standard coupling conditions.
(2-Isopropoxyphenyl)methanamine hydrochloride structure
1216545-76-4 structure
商品名:(2-Isopropoxyphenyl)methanamine hydrochloride
CAS番号:1216545-76-4
MF:C10H16ClNO
メガワット:201.693141937256
CID:3160212
PubChem ID:51051981

(2-Isopropoxyphenyl)methanamine hydrochloride 化学的及び物理的性質

名前と識別子

    • (2-Isopropoxyphenyl)methanamine hydrochloride
    • 1-[2-(propan-2-yloxy)phenyl]methanamine hydrochloride
    • (2-Isopropoxyphenyl)methanaminehydrochloride
    • Benzenemethanamine, 2-(1-methylethoxy)-, hydrochloride (1:1)
    • C13549
    • J-500828
    • (2-propan-2-yloxyphenyl)methanamine;hydrochloride
    • 1216545-76-4
    • SB77003
    • (2-ISOPROPOXYPHENYL)METHANAMINE HCL
    • AKOS015847138
    • インチ: 1S/C10H15NO.ClH/c1-8(2)12-10-6-4-3-5-9(10)7-11;/h3-6,8H,7,11H2,1-2H3;1H
    • InChIKey: VZBADVXRIFIZLK-UHFFFAOYSA-N
    • ほほえんだ: Cl.O(C1C=CC=CC=1CN)C(C)C

計算された属性

  • せいみつぶんしりょう: 201.0920418g/mol
  • どういたいしつりょう: 201.0920418g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 13
  • 回転可能化学結合数: 3
  • 複雑さ: 125
  • 共有結合ユニット数: 2
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 35.2Ų

(2-Isopropoxyphenyl)methanamine hydrochloride 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Alichem
A019110151-1g
(2-Isopropoxyphenyl)methanamine hydrochloride
1216545-76-4 95%
1g
$400.00 2023-09-04
Crysdot LLC
CD12171770-5g
(2-Isopropoxyphenyl)methanamine hydrochloride
1216545-76-4 95+%
5g
$642 2024-07-23
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1762091-1g
(2-Isopropoxyphenyl)methanamine hydrochloride
1216545-76-4 98%
1g
¥3139.00 2024-08-09
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1762091-250mg
(2-Isopropoxyphenyl)methanamine hydrochloride
1216545-76-4 98%
250mg
¥1176.00 2024-08-09
Chemenu
CM373115-5g
(2-Isopropoxyphenyl)methanamine hydrochloride
1216545-76-4 95%+
5g
$1310 2022-06-14
SHANG HAI HAO HONG Biomedical Technology Co., Ltd.
1762091-5g
(2-Isopropoxyphenyl)methanamine hydrochloride
1216545-76-4 98%
5g
¥7534.00 2024-08-09

(2-Isopropoxyphenyl)methanamine hydrochloride 関連文献

(2-Isopropoxyphenyl)methanamine hydrochlorideに関する追加情報

Introduction to (2-Isopropoxyphenyl)methanamine Hydrochloride (CAS No. 1216545-76-4)

Compound with the CAS number 1216545-76-4 and the product name (2-Isopropoxyphenyl)methanamine hydrochloride represents a significant area of interest in the field of pharmaceutical chemistry. This compound, characterized by its unique structural and chemical properties, has garnered attention for its potential applications in drug development and medicinal research. The hydrochloride salt form enhances its solubility and stability, making it a valuable intermediate in synthetic chemistry and a candidate for further exploration in biological assays.

The molecular structure of (2-Isopropoxyphenyl)methanamine hydrochloride incorporates a phenyl ring substituted with an isopropoxy group at the 2-position, which is linked to a methanamine moiety. This configuration imparts specific electronic and steric properties that can influence its reactivity and interaction with biological targets. The presence of the hydrochloride salt indicates that the compound is highly soluble in polar solvents, a crucial factor for its formulation in pharmaceutical applications.

In recent years, there has been growing interest in phenyl derivatives due to their diverse pharmacological activities. Studies have demonstrated that compounds containing a phenyl ring can exhibit properties such as anti-inflammatory, analgesic, and antioxidant effects. The isopropoxy group in (2-Isopropoxyphenyl)methanamine hydrochloride may contribute to these activities by modulating the compound's ability to interact with enzymes and receptors in biological systems.

One of the most compelling aspects of this compound is its potential as a scaffold for drug discovery. Researchers have been exploring phenyl derivatives as starting points for developing novel therapeutic agents due to their ability to engage multiple biological pathways. The methanamine group provides a site for further functionalization, allowing chemists to tailor the compound's properties for specific applications. This flexibility makes (2-Isopropoxyphenyl)methanamine hydrochloride an attractive candidate for medicinal chemists seeking to design new drugs with improved efficacy and reduced side effects.

Recent advancements in computational chemistry have enabled more efficient screening of potential drug candidates. Virtual screening techniques can predict how (2-Isopropoxyphenyl)methanamine hydrochloride might interact with target proteins, providing insights into its pharmacological profile before experimental testing is conducted. This approach has accelerated the drug discovery process, allowing researchers to prioritize compounds based on their predicted activity and selectivity.

The synthesis of (2-Isopropoxyphenyl)methanamine hydrochloride involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Techniques such as nucleophilic substitution and reduction reactions are commonly employed to construct the desired molecular framework. The introduction of the isopropoxy group at the 2-position of the phenyl ring is particularly critical, as it influences the compound's overall behavior in biological assays.

In vitro studies have begun to shed light on the biological activity of (2-Isopropoxyphenyl)methanamine hydrochloride. Initial findings suggest that it may exhibit inhibitory effects on certain enzymes implicated in inflammatory diseases. These preliminary results are promising but require further validation through more comprehensive studies. The compound's ability to modulate enzyme activity could make it a valuable tool for understanding disease mechanisms and developing targeted therapies.

The pharmaceutical industry continues to invest heavily in research aimed at identifying new therapeutic agents. Compounds like (2-Isopropoxyphenyl)methanamine hydrochloride represent a small but growing pool of candidates that may one day lead to breakthrough treatments for various conditions. As synthetic methods improve and our understanding of biological systems deepens, compounds such as this one are likely to play an increasingly important role in medicine.

The regulatory landscape for new drug development also impacts how compounds like (2-Isopropoxyphenyl)methanamine hydrochloride are studied and brought to market. Compliance with Good Manufacturing Practices (GMP) ensures that all stages of production are conducted under controlled conditions, maintaining consistency and quality throughout the supply chain. This adherence to regulatory standards is essential for advancing promising candidates through clinical trials and into clinical use.

In conclusion, (2-Isopropoxyphenyl)methanamine hydrochloride (CAS No. 1216545-76-4) is a compound with significant potential in pharmaceutical research and development. Its unique structure, combined with its solubility advantages as a hydrochloride salt, makes it an interesting candidate for further exploration. While more research is needed to fully understand its biological activity and therapeutic potential, this compound exemplifies the kind of innovative molecules that are driving progress in drug discovery today.

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